molecular formula C18H29BO3 B12619535 2-[2-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 921937-74-8

2-[2-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12619535
CAS No.: 921937-74-8
M. Wt: 304.2 g/mol
InChI Key: DRQYKONTWMGDGX-UHFFFAOYSA-N
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Description

2-[2-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters It is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, and a phenyl group substituted with a hexyloxy chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a phenylboronic acid derivative with a suitable alcohol under dehydrating conditions. One common method is the reaction of 2-(hexyloxy)phenylboronic acid with pinacol in the presence of a dehydrating agent such as toluene . The reaction is usually carried out under reflux conditions to facilitate the removal of water and drive the formation of the dioxaborolane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-[2-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can interact with nucleophiles, facilitating reactions such as Suzuki-Miyaura cross-coupling. This interaction is crucial for its role in organic synthesis and materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its dioxaborolane ring, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring boron-containing compounds with specific electronic and steric properties.

Properties

CAS No.

921937-74-8

Molecular Formula

C18H29BO3

Molecular Weight

304.2 g/mol

IUPAC Name

2-(2-hexoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C18H29BO3/c1-6-7-8-11-14-20-16-13-10-9-12-15(16)19-21-17(2,3)18(4,5)22-19/h9-10,12-13H,6-8,11,14H2,1-5H3

InChI Key

DRQYKONTWMGDGX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCCCCCC

Origin of Product

United States

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